molecular formula C11H14ClF2NO B2752120 Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride CAS No. 1807920-18-8

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride

Cat. No.: B2752120
CAS No.: 1807920-18-8
M. Wt: 249.69
InChI Key: BDFRYGKBOALYAW-DHXVBOOMSA-N
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Description

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentane ring substituted with a 3,5-difluorophenoxy group and an amine group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride typically involves several key steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diene or a halogenated cyclopentane derivative.

    Introduction of the 3,5-Difluorophenoxy Group: This step involves the nucleophilic substitution of a halogenated cyclopentane with 3,5-difluorophenol under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to modify the cyclopentane ring or the phenoxy group.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Rac-(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as:

    (1R,2S)-2-(3,5-dichlorophenoxy)cyclopentan-1-amine hydrochloride: This compound has a similar structure but with chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.

    (1R,2S)-2-(3,5-dimethylphenoxy)cyclopentan-1-amine hydrochloride: The presence of methyl groups instead of fluorine can affect the compound’s lipophilicity and pharmacokinetics.

Properties

IUPAC Name

(1R,2S)-2-(3,5-difluorophenoxy)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-7-4-8(13)6-9(5-7)15-11-3-1-2-10(11)14;/h4-6,10-11H,1-3,14H2;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFRYGKBOALYAW-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=CC(=CC(=C2)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)OC2=CC(=CC(=C2)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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